molecular formula C27H24N2O B11977213 Urea, N,N'-bis(diphenylmethyl)- CAS No. 6744-64-5

Urea, N,N'-bis(diphenylmethyl)-

Cat. No.: B11977213
CAS No.: 6744-64-5
M. Wt: 392.5 g/mol
InChI Key: ZZKRJFDSNNESMO-UHFFFAOYSA-N
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Description

Urea, N,N’-bis(diphenylmethyl)- is a derivative of urea where both nitrogen atoms are substituted with diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including Urea, N,N’-bis(diphenylmethyl)-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of diphenylmethylamine with phosgene to form the corresponding isocyanate, which then reacts with another equivalent of diphenylmethylamine to yield the desired urea derivative .

Industrial Production Methods: Industrial production of N-substituted ureas often involves the use of phosgene, despite its toxicity and environmental concerns. Alternative methods, such as the use of potassium isocyanate in water, have been developed to provide a more environmentally friendly and safer approach .

Chemical Reactions Analysis

Types of Reactions: Urea, N,N’-bis(diphenylmethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and other nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketones, while reduction may produce diphenylmethylamines .

Scientific Research Applications

Urea, N,N’-bis(diphenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism by which Urea, N,N’-bis(diphenylmethyl)- exerts its effects involves its ability to form hydrogen bonds and van der Waals interactions with other molecules. This allows it to interact with proteins and other biological molecules, leading to changes in their structure and function. The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Urea, N,N’-bis(diphenylmethyl)- is unique due to the presence of diphenylmethyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

CAS No.

6744-64-5

Molecular Formula

C27H24N2O

Molecular Weight

392.5 g/mol

IUPAC Name

1,3-dibenzhydrylurea

InChI

InChI=1S/C27H24N2O/c30-27(28-25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)29-26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,(H2,28,29,30)

InChI Key

ZZKRJFDSNNESMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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